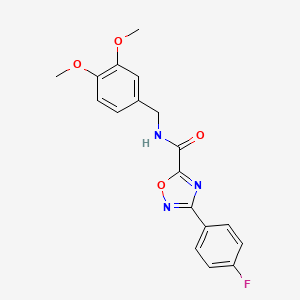![molecular formula C18H24N4O2S B5493773 2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5493773.png)
2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}pyrimidine, commonly known as BPIP, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. BPIP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for use in biochemical and physiological studies. In
作用機序
BPIP works by binding to specific sites on ion channels and GPCRs, altering their function. The exact mechanism of action is not yet fully understood, but it is believed to involve the stabilization of certain protein conformations or the disruption of protein-protein interactions.
Biochemical and Physiological Effects
BPIP has been shown to have a variety of biochemical and physiological effects, depending on the specific ion channels or GPCRs being targeted. For example, BPIP has been shown to inhibit the activity of certain potassium channels, leading to changes in the electrical properties of cells. It has also been shown to modulate the activity of certain GPCRs involved in pain perception, making it a potential target for the development of analgesic drugs.
実験室実験の利点と制限
One advantage of using BPIP in lab experiments is its small size and ability to easily penetrate cell membranes. This makes it a useful tool for studying the function of membrane proteins such as ion channels and GPCRs. However, one limitation is that BPIP may not be specific to a single target, and may also affect other proteins in the cell.
将来の方向性
There are many potential future directions for research involving BPIP. One area of interest is in the development of more specific and potent BPIP analogs that can target specific ion channels or GPCRs with greater precision. Another area of interest is in using BPIP as a tool for studying the function of ion channels and GPCRs in disease states, such as cancer or neurological disorders. Additionally, BPIP may have potential applications in drug development, as a modulator of ion channels or GPCRs involved in disease processes.
合成法
BPIP can be synthesized using a variety of methods, including the reaction of 4-butylphenylsulfonyl chloride with piperazine followed by reaction with 2-chloropyrimidine. Another method involves the reaction of 2-chloro-4-(4-butylphenylsulfonyl)piperazine with 2-aminopyrimidine. Both methods result in the formation of BPIP with high yields and purity.
科学的研究の応用
BPIP has been found to have a variety of potential applications in scientific research. One area of interest is in the study of ion channels, which are proteins that allow ions to pass through cell membranes. BPIP has been shown to inhibit the activity of certain ion channels, making it a useful tool for studying their function.
Another area of interest is in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a key role in cell signaling. BPIP has been shown to modulate the activity of certain GPCRs, making it a valuable tool for studying their function and potential therapeutic applications.
特性
IUPAC Name |
2-[4-(4-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-2-3-5-16-6-8-17(9-7-16)25(23,24)22-14-12-21(13-15-22)18-19-10-4-11-20-18/h4,6-11H,2-3,5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKILPLJEPYWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5493705.png)
![[1-(2,6-diaminopyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5493718.png)
![2-butyl-6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5493721.png)
![4-(4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5493732.png)

![methyl 2-[5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5493742.png)
![N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5493748.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5493755.png)
![5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5493763.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5493774.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-yl)methanol](/img/structure/B5493777.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5493780.png)
![4-chloro-1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5493786.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)